4-(2-Nitrophenoxy)piperidine hydrochloride
Overview
Description
“4-(2-Nitrophenoxy)piperidine hydrochloride” is an organic compound with a molecular weight of 258.7 g/mol . It’s a derivative of piperidine, which is a cyclic amine found in many alkaloids, and has a nitrophenoxy group attached to it. It’s a colorless solid that is soluble in water.
Molecular Structure Analysis
The molecular structure of “4-(2-Nitrophenoxy)piperidine hydrochloride” can be represented by the linear formula C11H15CLN2O3 . The InChI code for this compound is 1S/C11H14N2O3.ClH/c14-13(15)10-3-1-2-4-11(10)16-9-5-7-12-8-6-9;/h1-4,9,12H,5-8H2;1H .Physical And Chemical Properties Analysis
“4-(2-Nitrophenoxy)piperidine hydrochloride” is a colorless solid that is soluble in water. It has a molecular weight of 258.7 g/mol . The compound should be stored at 0-8°C .Scientific Research Applications
Dielectric Studies
Research on dielectric properties of complexes involving piperidin-4-one derivatives, which are structurally related to 4-(2-Nitrophenoxy)piperidine, has shown that these compounds can exhibit unique electronic interactions. The study focused on how the orientation and substitution on the piperidine ring affect these properties, which could have implications in materials science and electronic applications (Kumar, Sabesan, & Krishnan, 2002).
Development of Novel Nitroxyl Radicals
Piperidine nitroxyl radicals, related to the compound , have been developed for various applications including use as antioxidants and contrast agents. This research has shown that the structural elements of piperidine nitroxyl radicals influence their reactivity and stability, which is critical for their effectiveness in these roles (Kinoshita et al., 2009).
Quantification of Reactive Oxygen Species
Studies have used related hydroxylamine compounds to quantify reactive oxygen species like peroxynitrite and superoxide. This research demonstrates the utility of piperidine derivatives in biochemical and medical research, particularly in understanding oxidative stress and its biological implications (Dikalov, Skatchkov, & Bassenge, 1997).
Kinetics and Mechanism of Aminolysis
Investigations into the kinetics and mechanisms of reactions involving nitrophenoxy substituted compounds have provided insights into their chemical behavior. This knowledge is fundamental for designing and synthesizing new compounds with desired properties and reactivities (Castro et al., 1999).
Safety And Hazards
properties
IUPAC Name |
4-(2-nitrophenoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3.ClH/c14-13(15)10-3-1-2-4-11(10)16-9-5-7-12-8-6-9;/h1-4,9,12H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIKYGXQGXORFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=CC=C2[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674786 | |
Record name | 4-(2-Nitrophenoxy)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Nitrophenoxy)piperidine hydrochloride | |
CAS RN |
1072944-49-0 | |
Record name | Piperidine, 4-(2-nitrophenoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Nitrophenoxy)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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